Enhanced Lipophilicity (LogP) of 2-Bromo-8-fluorophenoxathiin vs. Mono-Halogenated and Parent Phenoxathiin Comparators
The target compound exhibits a computed octanol-water partition coefficient (LogP) of 4.85, representing the highest lipophilicity value in the mono- and di-halogenated phenoxathiin series . This value exceeds that of the parent phenoxathiin (LogP 4.54, ACD/LogP ; or 3.94 by alternative calculation methods [1]), 2-bromophenoxathiin (LogP 4.71) , and 2-fluorophenoxathiin (XlogP 4.6) . The incremental LogP gain of +0.14 over 2-bromophenoxathiin and +0.25 over 2-fluorophenoxathiin is consistent with additive Hansch π contributions from the bromine (π ≈ +0.86) and fluorine (π ≈ +0.14) substituents, a combination unavailable in any single-halogen comparator. Enhanced lipophilicity is a critical determinant of membrane partitioning, blood-brain barrier penetration potential, and hydrophobic pocket binding affinity in the phenoxathiin pharmacophore class [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.85 (computed) |
| Comparator Or Baseline | Phenoxathiin parent: LogP 4.54 (ACD/LogP); 2-Bromophenoxathiin: LogP 4.71; 2-Fluorophenoxathiin: XlogP 4.6 |
| Quantified Difference | ΔLogP = +0.31 vs. parent; +0.14 vs. 2-bromophenoxathiin; +0.25 vs. 2-fluorophenoxathiin |
| Conditions | Computed LogP values from ChemSrc, ChemSpider ACD/LogP, and XlogP (chem960.com); standardization caveat: values derived from different computational methods may introduce systematic offsets of ±0.2–0.4 log units |
Why This Matters
Higher LogP drives preferential partitioning into hydrophobic environments; for procurement decisions where membrane permeability or hydrophobic binding site engagement is the design objective, the 2-bromo-8-fluoro substitution provides a quantifiably higher lipophilicity than any mono-halogenated analog.
- [1] Molbase. Phenoxathiine: LogP 3.9435. https://qiye.molbase.cn/ View Source
- [2] Harfenist, M., et al. (1998). Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site. Journal of Medicinal Chemistry, 41(12), 2118–2125. doi:10.1021/jm970862j. View Source
